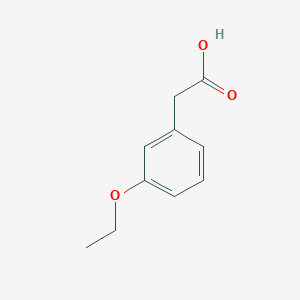
Acide 2-(3-éthoxyphényl)acétique
Vue d'ensemble
Description
2-(3-ethoxyphenyl)acetic acid is an organic compound with the molecular formula C10H12O3 It is a derivative of phenylacetic acid, where the phenyl ring is substituted with an ethoxy group at the third position
Applications De Recherche Scientifique
2-(3-ethoxyphenyl)acetic acid has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: It can be used to study the effects of phenylacetic acid derivatives on biological systems.
Industry: Used in the production of specialty chemicals and as a building block for various industrial processes.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 2-(3-ethoxyphenyl)acetic acid typically involves the ethylation of 3-hydroxyphenylacetic acid. This can be achieved through the following steps:
Esterification: 3-hydroxyphenylacetic acid is first esterified with ethanol in the presence of an acid catalyst to form ethyl 3-hydroxyphenylacetate.
Ethylation: The ester is then ethylated using ethyl iodide and a base such as potassium carbonate to yield ethyl 2-(3-ethoxyphenyl)acetate.
Hydrolysis: Finally, the ester is hydrolyzed under acidic or basic conditions to produce 2-(3-ethoxyphenyl)acetic acid.
Industrial Production Methods: Industrial production of 2-(3-ethoxyphenyl)acetic acid may involve similar steps but on a larger scale, with optimizations for yield and purity. Continuous flow reactors and advanced purification techniques such as crystallization and chromatography may be employed to ensure high-quality product.
Analyse Des Réactions Chimiques
Types of Reactions: 2-(3-ethoxyphenyl)acetic acid can undergo various chemical reactions, including:
Oxidation: The ethoxy group can be oxidized to form a carboxylic acid group.
Reduction: The carboxylic acid group can be reduced to an alcohol.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride can be used under anhydrous conditions.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products Formed:
Oxidation: 3-carboxyphenylacetic acid.
Reduction: 2-(3-ethoxyphenyl)ethanol.
Substitution: Various substituted phenylacetic acids depending on the nucleophile used.
Mécanisme D'action
The mechanism of action of 2-(3-ethoxyphenyl)acetic acid depends on its specific application. In biological systems, it may interact with enzymes or receptors, influencing metabolic pathways. The ethoxy group can enhance its lipophilicity, potentially affecting its absorption and distribution in biological tissues.
Comparaison Avec Des Composés Similaires
- 3-methoxyphenylacetic acid
- 3-hydroxyphenylacetic acid
- 2-methoxyphenylacetic acid
Comparison: 2-(3-ethoxyphenyl)acetic acid is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to 3-methoxyphenylacetic acid, the ethoxy group provides different steric and electronic properties, potentially leading to distinct interactions in chemical and biological systems.
Propriétés
IUPAC Name |
2-(3-ethoxyphenyl)acetic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12O3/c1-2-13-9-5-3-4-8(6-9)7-10(11)12/h3-6H,2,7H2,1H3,(H,11,12) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HRFLULLBPLPBSW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=CC(=C1)CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
180.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details






Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














